![molecular formula C15H10Cl2N2O4 B3036237 2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid CAS No. 339021-21-5](/img/structure/B3036237.png)

2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid

説明

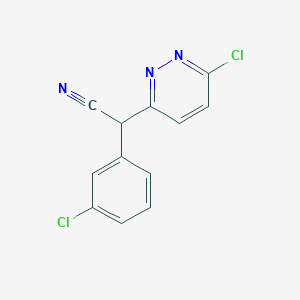

“2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid” is a complex organic compound. It contains a carboxyl group (COOH), which is a characteristic functional group of carboxylic acids . The presence of the carboxyl group and the dichloroanilino group suggests that this compound may have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar at the carboxyl group, similar to other carboxylic acids . The carboxyl carbon is sp2-hybridized, and carboxylic acid groups are therefore planar with C–C═O and O═C–O bond angles of approximately 120° .Chemical Reactions Analysis

Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .Physical And Chemical Properties Analysis

Carboxylic acids, including “2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid”, are generally weak acids . They have a pKa value that is larger than that of strong acids, and they exist primarily in their protonated form in a neutral solution .科学的研究の応用

Presence and Use in Various Fields

Benzoic acid derivatives, including 2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid, are noted for their widespread occurrence, production, and usage. These compounds are extensively used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their omnipresence in the environment, notably in water, soil, and air, leads to high and prolonged human exposure, which has sparked discussions about their controversial effects and potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).

Crystallographic Studies

Studies focused on the crystal structures involving benzoic acid derivatives reveal intricate molecular interactions. For instance, 2-amino-5-chloropyridine molecules interact with the carboxyl groups of benzoic acid molecules through hydrogen bonds, forming cyclic motifs and linking the molecules into chains (Hemamalini & Fun, 2010). Similarly, in 2,6-diamino-4-chloropyrimidine–benzoic acid, acid and base molecules are linked through hydrogen bonds, forming a tape structure along a specific direction, with weak π–π and C—H⋯π interactions also contributing to the crystal structure (Thanigaimani et al., 2012).

Applications in Analytical Chemistry

Benzoic acid derivatives are also pivotal in analytical chemistry. For example, methods based on esterification with 9-(hydroxymethyl)anthracene are developed for the pre-column fluorescence labeling of carboxylic acids, facilitating the analysis of carboxylic acids in plasma (Lingeman et al., 1984).

Influence on Molecular Structures

The structures of carboxylic acids, including benzoic acid derivatives, have been explored in detail, revealing the preferred conformation of the free acids where the acid hydrogen is syn to the carbonyl oxygen. Such studies inform our understanding of structural behavior in the gas phase and contribute to discussions on polymorphism and tautomerism in molecular crystals (Aarset et al., 2006).

Chemical Synthesis and Catalysis

The carboxylic group's functionality in benzoic acid derivatives makes them attractive platforms for chemical synthesis and catalysis. Benzoic acid, for example, can undergo carboxylation in the presence of specific catalysts, yielding products like terephthalic acid under mild conditions with high selectivity (Hirai & Mihori, 1992).

作用機序

特性

IUPAC Name |

2-[(Z)-C-carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O4/c16-8-5-6-12(11(17)7-8)18-19-13(15(22)23)9-3-1-2-4-10(9)14(20)21/h1-7,18H,(H,20,21)(H,22,23)/b19-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVUVRQKXWJLDZ-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NNC2=C(C=C(C=C2)Cl)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/NC2=C(C=C(C=C2)Cl)Cl)/C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036155.png)

![1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole](/img/structure/B3036159.png)

![7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B3036163.png)

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036165.png)

![3-[(4-Chloroanilino)methylene]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone](/img/structure/B3036167.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one](/img/structure/B3036173.png)

![3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036174.png)

![2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3036175.png)

![4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B3036176.png)